Perfluorotetradecane

Beschreibung

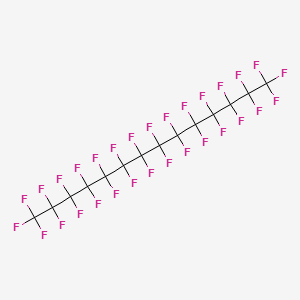

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-triacontafluorotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14F30/c15-1(16,3(19,20)5(23,24)7(27,28)9(31,32)11(35,36)13(39,40)41)2(17,18)4(21,22)6(25,26)8(29,30)10(33,34)12(37,38)14(42,43)44 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZQZWDYBKVIRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14F30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184727 | |

| Record name | Perfluorotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

738.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-62-0 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Triacontafluorotetradecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorotetradecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorotetradecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROTETRADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE7GL26Y7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Theoretical and Computational Chemistry of Perfluorotetradecane

Quantum Mechanical Calculations and Molecular Dynamics Simulations

Quantum mechanical (QM) calculations and molecular dynamics (MD) simulations are indispensable tools for elucidating the intricate behaviors of perfluorotetradecane. kaist.ac.kr These methods allow for the investigation of phenomena that are difficult to observe experimentally, providing insights into molecular orientation, reactivity, and interactions at interfaces. kaist.ac.kr

Density Functional Theory (DFT) Applications to this compound Adsorption Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comrsc.org It has been widely applied to study the adsorption mechanisms of various molecules on different surfaces. mdpi.comaps.org DFT calculations can determine the adsorption energies and geometries of molecules, providing insights into the nature of the interaction between the adsorbate and the substrate. mdpi.com

For instance, DFT studies on the adsorption of p-cresol (B1678582) on activated carbon have shown that the process is chemisorptive, with high adsorption energies. mdpi.com The introduction of functional groups, such as carboxyl groups, can significantly influence the adsorption process by forming multiple hydrogen bonds. mdpi.com Similarly, DFT can be employed to understand the adsorption of this compound on various materials, which is crucial for applications such as surface coatings and lubrication. The theory allows for the modeling of both covalent and non-covalent interactions, which is essential for accurately predicting the structural features and stability of adsorbed molecules. tcpunilu.com

Table 1: Adsorption Energies of p-cresol on Different Activated Carbon Models

| Adsorbent Model | Adsorption Energy (kJ/mol) |

|---|---|

| Pristine Activated Carbon | -416.47 |

| Hydroxyl Functionalized Activated Carbon | -54.73 |

| Carbonyl Functionalized Activated Carbon | -49.99 |

| Carboxyl Functionalized Activated Carbon | -63.62 |

This table is interactive. Click on the headers to sort the data. Data sourced from DFT calculations on p-cresol adsorption. mdpi.com

Molecular Dynamics Simulations of this compound Interfacial Phenomena

Molecular dynamics (MD) simulations are a powerful technique for studying the physical movements of atoms and molecules. nih.gov By simulating the interactions between molecules over time, MD can reveal detailed information about interfacial phenomena, such as the structure of liquid-vapor interfaces and the behavior of surfactants. nih.govresearchgate.net

MD simulations have been used to study the interfacial properties of short-chain perfluoroalkanes, demonstrating their ability to discriminate between the surface energies of fluorocarbons and their hydrocarbon counterparts. researchgate.net These simulations can predict properties like surface tension and the orientation of molecules at an interface. researchgate.net For example, in thin films of polytetrafluoroethylene (PTFE), MD simulations have shown that chain backbone segments tend to orient parallel to the surface. researchgate.net Such insights are critical for understanding the unique surface properties of perfluorinated compounds like this compound.

Computational Modeling of this compound Interactions with Solvents and Materials

Computational modeling, encompassing techniques like MD and DFT, is crucial for understanding the interactions of this compound with various solvents and materials. mdpi.comuantwerpen.be These methods can predict how this compound will behave in a given environment, which is vital for designing new materials and processes. coe-mecs.atrsc.org

For example, the Conductor-like Screening Model for Real Solvents (COSMO-RS) can be used to screen and predict the activity coefficients of compounds in different solvents, which is instrumental in designing effective solvent systems for specific applications. rsc.org Furthermore, MD simulations can be employed to study the interactions between molecules and surfaces in detail, including the effects of explicit solvent models. mdpi.comfrontiersin.org This allows for the calculation of binding free energies and provides a deeper understanding of the forces driving the interactions. mdpi.com

Theoretical Frameworks for this compound Behavior

Theoretical frameworks provide the fundamental principles that underpin computational models of this compound. These frameworks are essential for developing accurate and predictive simulations.

Perturbation Theory Applied to this compound Systems

Perturbation theory is a mathematical method for finding an approximate solution to a problem that cannot be solved exactly, by starting from the exact solution of a related, simpler problem. ed.ac.ukwikipedia.org In quantum mechanics, it is used to describe a complex quantum system in terms of a simpler one. wikipedia.org The theory is particularly useful for systems where the Hamiltonian can be expressed as the sum of a simple, solvable part and a small "perturbing" part. ed.ac.ukgithub.io

This approach can be applied to this compound systems to calculate corrections to energy levels and wave functions due to small changes in the system, such as the application of an external field or interactions with other molecules. solubilityofthings.comlancaster.ac.uk By treating the complex interactions within the this compound system as perturbations to a simpler model, it is possible to gain insights into its behavior without the need for solving the full, complex Schrödinger equation. github.io

Force Field Development and Extension for this compound

A force field in molecular mechanics is a set of parameters and equations used to calculate the potential energy of a system of atoms or molecules. kpi.ua The accuracy of MD simulations is highly dependent on the quality of the force field used. chemrxiv.org Developing and extending force fields for specific molecules like this compound is a critical area of research.

The process of force field development involves deriving parameters from experimental data and high-level quantum mechanical calculations. kpi.uaresearchgate.net For fluoropolymers, force fields have been developed by fitting to conformational energy profiles generated by semi-empirical molecular orbital calculations. kpi.ua These force fields need to accurately reproduce known chain structures and intermolecular distances. kpi.ua Recent advancements include the development of polarizable force fields, such as AMOEBA, which provide a more accurate description of electrostatic interactions by including atomic induced dipoles and multipoles. nih.gov The continuous refinement and extension of force fields are crucial for improving the predictive power of simulations for perfluorinated compounds. chemrxiv.orgnih.gov

In-Silico Studies of this compound Interactions

In-silico methods, which utilize computer simulations, have become indispensable tools in predictive toxicology and chemical risk assessment. nih.gov For per- and polyfluoroalkyl substances (PFAS), these computational approaches are crucial for understanding potential bioaccumulation and biological interactions, given the sheer number of compounds in this class. nih.govresearchgate.net Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) models allow researchers to predict and analyze the interactions between PFAS, including this compound and its analogs, and biological macromolecules like proteins. nih.govresearchgate.netnih.gov

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target, such as a protein receptor. mdpi.com This approach is particularly valuable for the PFAS class, which contains thousands of chemicals, making it impractical to test each one experimentally. researchgate.net In-silico screening helps to prioritize data-poor chemicals for more detailed toxicological studies. researchgate.net

A number of studies have employed virtual screening to investigate the interactions of diverse PFAS with various biological targets. For instance, to identify key structural features associated with biological activity, researchers have used in vitro screening platforms in conjunction with computational models to evaluate large numbers of PFAS against nuclear receptors. researchgate.net

One significant study performed advanced docking simulations to screen a library of 9,507 PFAS chemicals against the orthosteric (primary binding) and allosteric (secondary) sites of several key nuclear receptors: the vitamin D receptor (VDR), peroxisome proliferator-activated receptor gamma (PPARγ), pregnane (B1235032) X receptor (PXR), and estrogen receptor alpha (ERα). mdpi.compreprints.org The results revealed that a substantial number of PFAS could bind strongly to these receptors, in some cases with greater affinity than the receptors' native ligands. mdpi.compreprints.org This suggests a potential for these compounds to interfere with normal endocrine function. mdpi.com

The findings from this large-scale virtual screening highlighted the widespread potential for interactions between PFAS and nuclear receptors. mdpi.compreprints.org For example, 130 different PFAS compounds were found to bind to the primary site of the Vitamin D Receptor with a stronger docking score than its natural ligand, calcitriol. mdpi.compreprints.org

| Nuclear Receptor | Binding Site | Native Ligand | Number of PFAS with Greater Binding Affinity than Native Ligand |

|---|---|---|---|

| Vitamin D Receptor (VDR) | Orthosteric | Calcitriol | 130 |

| Vitamin D Receptor (VDR) | Allosteric | Lithocholic Acid | 2,229 |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Orthosteric | ET1 | 1,863 |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Allosteric | T35 | 693 |

| Pregnane X Receptor (PXR) | Orthosteric | 4WH | 650 |

| Pregnane X Receptor (PXR) | Allosteric | Glycerol | 9,148 |

Following initial identification through screening, more detailed computational methods like molecular dynamics (MD) simulations are used to explore the stability and dynamics of ligand-receptor complexes. nih.govjchps.com MD simulations model the movement of atoms and molecules over time, providing insights into the conformational changes and binding free energies of the system. nih.govebsco.com These simulations have been crucial in characterizing the binding of specific PFAS to proteins known to be involved in their transport and accumulation, such as serum albumin and fatty acid-binding proteins (FABPs). nih.govnih.govnih.gov

A comprehensive experimental and computational study investigating the interactions between 16 different PFAS and human adipocyte fatty acid-binding protein (FABP4) revealed a clear relationship between the chemical structure of PFAS and their binding affinity. biorxiv.org The research demonstrated that the binding affinities of perfluorocarboxylic acids (PFCAs) are markedly dependent on the length of their perfluorocarbon tail. biorxiv.org

Specifically, longer-chain PFCAs were found to be significantly stronger binders to FABP4. biorxiv.org Analogs of this compound, such as perfluorotetradecanoic acid (PFTeDA), were shown to have high binding affinities, with dissociation constants (Kd) in the low micromolar range. biorxiv.org This enhanced affinity is attributed to the ability of the extended hydrophobic perfluorocarbon tail to form more stable interactions and more completely occupy the lipid-binding cavity of the FABP4 protein. biorxiv.org

| Compound Name | Abbreviation | Dissociation Constant (Kd) |

|---|---|---|

| Perfluorotetradecanoic acid | PFTeDA | < 1 µM |

| Perfluorotridecanoic acid | PFTrDA | < 1 µM |

| Perfluorododecanoic acid | PFDoA | < 1 µM |

Other in-silico studies have used MD simulations to predict the relative binding affinities (ΔGbind) of various PFAS to proteins like liver fatty acid-binding protein (LFABP). nih.gov These computational models have successfully shown that protein-PFAS interactions are essential in determining the bioaccumulation potential of these compounds and that binding strength can be used as a reliable proxy for this assessment. nih.gov

Advanced Synthetic Methodologies and Chemical Transformations for Perfluorotetradecane

Novel Synthetic Routes for Perfluorotetradecane and its Derivatives

The synthesis of this compound and its derivatives has evolved from traditional, harsh methods to more refined and specific routes. Key industrial production methods for perfluoroalkanes include electrochemical fluorination (ECF), also known as the Simons process, and telomerization. ECF is a dominant industrial method, though it can be challenging to manage. nih.gov Telomerization is often preferred for laboratory-scale syntheses.

More novel approaches have been developed to achieve specific structures and derivatives. One such method involves the anodic oxidation of perfluoroalkane carboxylates. For instance, the electrolysis of perfluorooctanoate can lead to its decarboxylation, which proceeds via a radical pathway to form this compound as a dimer product. researchgate.net

The synthesis of derivatives often requires multi-step procedures starting from functionalized precursors. A notable example is the synthesis of 1H,1H-Perfluoro-1-tetradecanol. Furthermore, novel ionic compounds incorporating the this compound moiety have been synthesized. Researchers have developed perfluorinated double long-chain salts, such as 1,1-(1,ω-alkanediyl)-bispyridinium perfluorotetradecanecarboxylate, and have investigated their unique interfacial behaviors. acs.org

| Synthetic Method | Description | Starting Material(s) | Product(s) | Key Features |

| Electrochemical Fluorination (ECF) | An electrochemical process where a hydrocarbon is dissolved or suspended in liquid hydrogen fluoride (B91410) and electrolyzed. | Hydrocarbon (e.g., Tetradecane) | This compound | Industrial scale; often produces a mixture of products. nih.gov |

| Telomerization | A process where a "telogen" (like a perfluoroalkyl iodide) reacts with a "taxogen" (like tetrafluoroethylene) to form a mixture of low-molecular-weight polymers. | Perfluoroalkyl iodide, Tetrafluoroethylene | Perfluoroalkanes of various chain lengths | Preferred for laboratory-scale synthesis. |

| Anodic Oxidation | Electrolytic decarboxylation of a perfluoroalkane carboxylate. | Perfluorooctanoate | This compound (dimer) | Radical-based dimerization. researchgate.net |

| Derivative Synthesis | Synthesis of novel ionic compounds incorporating a this compound derivative. | Perfluorotetradecanecarboxylic acid, 1,ω-alkanediyl-bispyridinium bromide | 1,1-(1,ω-alkanediyl)-bispyridinium perfluorotetradecanecarboxylate | Creates complex fluorinated surfactants. acs.org |

Mechanistic Studies of this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product formation. The synthesis of this compound via the anodic oxidation of perfluorooctanoate has been studied mechanistically. The process is understood to proceed through a radical pathway. researchgate.net Initially, the perfluorooctanoate undergoes a one-electron oxidation at the anode to form a perfluorooctanoyl radical. This radical is unstable and rapidly loses carbon dioxide (decarboxylation) to generate a perfluoroheptyl radical (C₇F₁₅•). Two of these radicals then combine (dimerize) to form the stable C₁₄ perfluoroalkane, this compound.

Kinetic studies of related reactions have highlighted the importance of factors like hydrogen bonding in determining the rate and course of the reaction, although this is more relevant for reactions in protic media. researchgate.net The mechanisms for breaking and remaking the exceptionally strong carbon-fluorine (C-F) bond are a central theme in fluorocarbon chemistry. chemrxiv.org For traditional methods like ECF, the mechanism is complex and involves radical cations generated on the nickel anode surface. The high energy of these processes often leads to skeletal rearrangements and a mixture of products, making precise mechanistic elucidation challenging.

Functionalization Strategies for this compound Backbones

The chemical inertness of the perfluoroalkane backbone, a result of the strength and stability of the C-F bond, makes direct functionalization exceedingly difficult. Consequently, strategies typically involve either synthesizing the molecule with the desired functionality already in place or targeting the less inert terminal positions of derivatives.

There are two primary strategies for preparing functionalized nano- and microparticles, which can be analogously applied to molecules: direct synthesis from functionalized monomers or the post-synthesis modification of existing structures. mdpi.com For perfluoroalkanes, the former is far more common.

An indirect approach to functionalization involves using this compound or other perfluoroalkanes as agents to impart fluorinated properties to other materials. For example, solid this compound has been incorporated into the cathode structure of lithium-air batteries to enhance performance by increasing oxygen solubility and transport. acs.org Another strategy, termed solvent-assisted ligand incorporation (SALI), has been used to attach perfluoroalkane carboxylates to the metal nodes of a metal-organic framework (NU-1000), demonstrating a method to functionalize a substrate with a perfluoroalkane chain rather than functionalizing the chain itself. nih.gov

Direct functionalization of the C-F bonds on the backbone of this compound is not a widely reported or facile process. Research in the broader field of fluorocarbon chemistry is focused on developing new catalytic methods that can selectively break and reform C-F bonds, which could one day enable direct functionalization of these inert backbones. chemrxiv.org

Emerging Synthesis Approaches in Fluorocarbon Chemistry

The field of fluorocarbon chemistry is rapidly advancing, driven by the need for more sustainable, efficient, and selective synthetic methods. ekb.egsioc.ac.cn These emerging approaches, while not all yet applied directly to this compound, represent the future of fluorochemical synthesis.

Key Emerging Areas:

Fluorochemical Recycling and Upcycling : New methodologies are being developed to harvest fluoride (F⁻) from fluorocarbons and transfer it to other molecules. chemrxiv.org Techniques like transfer fluorination, fluoride shuttling, and fluoroalkene cross-metathesis aim to create a circular economy for fluorochemicals, reducing reliance on raw materials like fluorspar. chemrxiv.org

Advanced Catalysis : The combination of metal catalysis with electrophilic fluorination reagents (such as Selectfluor) has led to novel methods for creating organofluorine compounds with high selectivity. cas.cn Palladium(II)-catalyzed reactions, for example, have enabled new types of fluoroamination reactions. cas.cn

Integrated Synthesis Methods : The "PERFECT" method (perfluorination of esterified compounds followed by thermolysis) is an example of combining direct fluorination with traditional organic synthesis to overcome issues like high substrate volatility and achieve better control over the reaction. nih.gov

Computational and AI-Driven Synthesis : Modern computational tools and artificial intelligence are changing how synthetic routes are designed. chemrxiv.org Platforms like LinChemIn allow for the merging, editing, and analysis of digital synthetic routes from various sources, including predictive models and expert input, to identify novel and optimized reaction pathways. chemrxiv.org

Bioinspired Synthesis : Drawing inspiration from nature's synthetic machinery, researchers are exploring bioinspired strategies to construct complex molecules from simple, readily available starting materials. sioc.ac.cn This involves developing novel bond-forming reactions to quickly assemble complex molecular frameworks.

| Emerging Approach | Core Principle | Potential Application/Benefit | Reference |

| Fluoride Shuttling | Harvesting and transferring fluoride from one fluorocarbon to another molecule. | Sustainable synthesis, recycling of fluoropolymers and refrigerants. | chemrxiv.org |

| Metal-Catalyzed Electrophilic Fluorination | Using transition metals to catalyze the addition of an electrophilic fluorine source. | High regioselectivity and stereoselectivity in fluorination reactions. | cas.cn |

| PERFECT Method | Perfluorination of an esterified compound followed by heat-induced decomposition (thermolysis). | Better control and safety for direct fluorination of volatile substrates. | nih.gov |

| AI-Assisted Synthesis Planning | Using computational tools to predict and optimize multi-step synthetic routes. | Discovery of novel, more efficient synthetic pathways; reduced development time. | chemrxiv.org |

Analytical Techniques for Perfluorotetradecane in Complex Matrices

Chromatographic Separations

Chromatographic techniques are fundamental to the separation and quantification of perfluorotetradecane from intricate sample matrices such as environmental and biological samples. taylorfrancis.comchromatographyonline.com These methods are often coupled with mass spectrometry for definitive identification and measurement.

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) for this compound Detection

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, including certain PFAS. nih.govchromatographyonline.com It combines the superior separation capabilities of high-resolution gas chromatography with the precise mass analysis of high-resolution mass spectrometry. waters.com This combination allows for the effective separation of target analytes from matrix interferences and the accurate determination of their elemental composition. chromatographyonline.com

For the analysis of PFAS, HRGC-MS offers high sensitivity and selectivity, which is crucial for detecting trace levels of these compounds in complex samples. chromatographyonline.comwaters.com The use of different ionization techniques, such as electron ionization (EI) and chemical ionization (CI), provides complementary information about the molecular ion and fragmentation patterns, aiding in the confident identification of unknown or suspected PFAS compounds. nih.govchromatographyonline.com A developed workflow for suspect screening using HRGC-MS has demonstrated a high true positive rate for identifying PFAS present in a custom database. nih.gov

Key HRGC-MS Parameters for PFAS Analysis:

| Parameter | Description |

| Column | Typically a non-polar or medium-polarity capillary column is used for the separation of fluorinated compounds. |

| Injector | Split/splitless or programmable temperature vaporization (PTV) injectors are common. |

| Carrier Gas | Helium or hydrogen is typically used. |

| Ionization Mode | Electron Ionization (EI) for fragmentation patterns and library matching; Chemical Ionization (CI) for enhancing the molecular ion signal. |

| Mass Analyzer | High-resolution analyzers like Time-of-Flight (TOF) or Orbitrap provide accurate mass measurements for elemental composition determination. thermofisher.com |

High-Resolution Liquid Chromatography-Mass Spectrometry (HRLC-MS) for Perfluorinated Compounds (PFASs)

High-Resolution Liquid Chromatography-Mass Spectrometry (HRLC-MS) is a cornerstone technique for the analysis of a wide range of PFAS, including non-volatile and ionic species like this compound. nih.govchromatographyonline.com This method is particularly well-suited for analyzing PFAS in aqueous and solid matrices. sigmaaldrich.com The coupling of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with high-resolution mass spectrometers, such as quadrupole time-of-flight (QTOF) or Orbitrap systems, provides the high sensitivity and selectivity required for complex sample analysis. chromatographyonline.comchromatographytoday.com

Recent advancements, such as the use of two-dimensional liquid chromatography (LC×LC) coupled with tandem high-resolution mass spectrometry (HRMS/MS), have further enhanced the analytical resolution for complex PFAS mixtures. nih.govchemrxiv.org This approach increases peak capacity and improves the identification of numerous PFAS homologue series in challenging samples like aqueous film-forming foams (AFFF). nih.govchemrxiv.org

Typical HRLC-MS System Configuration for PFAS Analysis:

| Component | Specification | Purpose |

| LC System | UHPLC or HPLC | Provides high-resolution separation of PFAS isomers and homologues. chromatographyonline.com |

| Analytical Column | Reversed-phase C18 or specialized fluorinated phase columns | Separates PFAS based on their chain length and functional group. |

| Mobile Phase | Methanol or acetonitrile (B52724) with water, often with additives like ammonium (B1175870) acetate (B1210297) or formic acid. | Elutes the analytes through the column. |

| Mass Spectrometer | QTOF, Orbitrap, or other HRAM instruments | Enables accurate mass measurements for confident identification and quantification. chromatographyonline.com |

| Ionization Source | Electrospray Ionization (ESI) in negative ion mode is most common for acidic PFAS. | Generates ions from the eluting analytes for MS detection. |

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and chemical bonding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of molecules. wikipedia.orglibretexts.org For fluorinated compounds like this compound, ¹⁹F NMR is particularly informative. It provides detailed information on the chemical environment of each fluorine atom in the molecule, allowing for unambiguous structure confirmation and purity assessment. nih.gov

Quantitative ¹⁹F NMR has emerged as a robust method for determining the total PFAS concentration in complex samples without the biases that can be introduced by sample preparation in other methods. nih.gov This technique often relies on the characteristic chemical shift of the terminal trifluoromethyl (-CF₃) group in the perfluoroalkyl chain. nih.gov

Infrared Spectroscopy (FTIR) for this compound Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and versatile analytical technique used to identify chemical functional groups in a molecule. innovatechlabs.comrtilab.comwikipedia.org The analysis of this compound by FTIR reveals strong absorption bands characteristic of the carbon-fluorine (C-F) bonds. These stretching vibrations typically appear in the region of 1100-1300 cm⁻¹, which is a distinctive feature for perfluorinated compounds. youtube.com

FTIR can be used for the qualitative identification of this compound and to assess the presence of fluorinated materials in various products. youtube.com Attenuated Total Reflectance (ATR)-FTIR is a common sampling technique that allows for the direct analysis of solid and liquid samples with minimal preparation. bruker.com

Raman Spectroscopy Applications for this compound Systems

Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. horiba.com It is a non-destructive method that provides information about the chemical structure and molecular vibrations of a sample. anton-paar.commdpi.com For this compound, Raman spectroscopy can be used to characterize the C-C and C-F skeletal vibrations. This technique is particularly useful for studying the conformational order and phase transitions of perfluorinated alkanes. The high spatial resolution of Raman microscopy also allows for the analysis of microscopic samples and the chemical imaging of heterogeneous materials. thermofisher.com

Mass Spectrometry (MS) Techniques for this compound Quantification

Mass spectrometry (MS) is a cornerstone for the quantification of this compound due to its exceptional sensitivity and selectivity. chromatographyonline.com The general process involves the generation of ions from the sample molecules, their transmission through a mass analyzer, and their subsequent detection. creative-proteomics.com The signal intensity measured by the detector correlates with the concentration of the analyte, enabling precise quantification. creative-proteomics.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the analysis of PFAS, including this compound. nih.gov This method combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, which is crucial for achieving the low limits of quantification (LOQ) required by regulations, often in the sub-parts-per-billion (μg/kg) range. nih.gov

High-resolution mass spectrometry (HRAM), particularly using technologies like the Orbitrap analyzer, is increasingly used for comprehensive, non-targeted analysis of PFAS. chromatographyonline.comthermofisher.com The Orbitrap traps ions in an electrostatic field, and the frequency of their orbital motion, which is directly related to their mass-to-charge ratio, allows for highly accurate mass measurements. chromatographyonline.com This high resolution is instrumental in identifying unknown PFAS compounds in complex samples like municipal waste leachate and biological tissues. thermofisher.com

More recent developments include ambient ionization techniques, which simplify and accelerate the analytical process by minimizing sample preparation. chromatographyonline.comnih.gov Direct Probe Ionisation Mass Spectrometry (DPiMS), for example, allows for the rapid quantification of PFAS in aqueous samples in approximately 3.5 minutes per sample, including cleaning steps. nih.gov This method avoids the use of polytetrafluoroethylene (PTFE) components, which can be a source of contamination in traditional chromatographic systems. nih.gov

Below is a table summarizing key mass spectrometry techniques used for quantifying perfluorinated compounds.

| Technique | Description | Key Advantages | Ionization Methods |

| LC-MS/MS | Combines liquid chromatography separation with tandem mass spectrometry. | High sensitivity and selectivity for complex matrices. | Electrospray Ionization (ESI) |

| HRAM (Orbitrap) | Uses an electrostatic field to trap ions and measure their mass-to-charge ratio with high accuracy. | Enables non-targeted analysis and identification of novel PFAS. | ESI, MALDI |

| DPiMS | An ambient ionization technique using a direct probe for rapid sample analysis. | Fast analysis time, reduced sample preparation, avoids PTFE contamination. | Probe Electrospray Ionization (PESI) |

Table 1: Summary of Mass Spectrometry Techniques for this compound Quantification

Advanced Imaging Techniques for this compound-containing Materials

Advanced imaging techniques are vital for visualizing the distribution and structure of materials that incorporate this compound. These methods provide spatial information that is complementary to the quantitative data from mass spectrometry. nih.gov

Magnetic Resonance Imaging (MRI) is a non-invasive technique renowned for its excellent soft tissue contrast and high-resolution capabilities. frontiersin.org While standard MRI targets hydrogen protons, ¹⁹F MRI can be used to specifically image fluorine-containing compounds. The development of fluorinated silicon nanoparticles has shown promise for cancer detection using ¹⁹F MRI, a principle that could be extended to visualize materials containing this compound. frontiersin.org

Microscopy techniques offer high-resolution structural analysis. Laser Scanning Microscopy (LSM) and Scanning Transmission X-ray Microscopy (STXM) are powerful tools for the in-situ analysis of the structure and composition of complex systems. nih.gov These could be applied to study the micro-domain structures or distribution of this compound within a polymer matrix or other composite materials.

Other advanced imaging modalities, such as Computed Tomography (CT) and X-ray Fluorescence (XRF), provide volumetric and elemental information, respectively. digitalclassicist.org While CT scanning creates 3D models based on X-ray absorption, XRF can detect the presence of specific elements, although it is less directly applicable to fluorine. digitalclassicist.org

The table below outlines advanced imaging techniques relevant to the analysis of materials containing this compound.

| Technique | Principle | Potential Application for this compound |

| ¹⁹F MRI | Detects the magnetic resonance signal from fluorine nuclei. | Direct visualization and mapping of this compound distribution in materials or biological systems. |

| LSM | Uses a focused laser beam to scan a sample and generate a high-resolution image. | Analysis of the microstructure and spatial arrangement of this compound-containing phases. |

| STXM | Utilizes soft X-rays to probe the elemental and chemical composition at a nanoscale resolution. | High-resolution chemical mapping of this compound within a material. |

| CT Scanning | Constructs a 3D model from multiple X-ray projections. | Volumetric imaging of materials to assess the bulk distribution and integrity of this compound-containing components. |

Table 2: Advanced Imaging Techniques for Materials Containing this compound

Challenges and Future Directions in this compound Analytical Chemistry

The analytical chemistry of this compound faces several persistent challenges while also benefiting from emerging technological advancements. A primary challenge is the high cost associated with the acquisition and maintenance of advanced analytical instruments, which can be a barrier for many laboratories. azolifesciences.com Furthermore, there is a shortage of skilled personnel capable of operating these sophisticated instruments and interpreting the complex datasets they produce. azolifesciences.com From a technical standpoint, matrix effects in complex samples can interfere with accurate quantification, and achieving the necessary low detection limits requires constant innovation in sample preparation and instrumental analysis. mdpi.com

Future developments in this field are trending towards more sustainable and efficient practices, often referred to as "green analytical chemistry". mdpi.com This involves the use of environmentally friendly solvents, miniaturized processes to reduce waste, and energy-efficient instruments. azolifesciences.commdpi.com Techniques that minimize solvent consumption, such as supercritical fluid chromatography and microextraction methods, are gaining prominence. azolifesciences.com

A significant future direction is the integration of Artificial Intelligence (AI) and machine learning. azolifesciences.comnih.gov AI algorithms can process vast datasets generated by HRAM and other techniques to identify patterns and anomalies that might be missed by human analysts, thereby streamlining workflows and reducing errors. azolifesciences.comnih.gov This is particularly useful for managing the large volumes of data from non-targeted analyses and for optimizing experimental processes. nih.gov The development of portable and automated instruments also promises to make the analysis of this compound faster and more accessible for on-site screening and real-time monitoring. azolifesciences.commdpi.com

Perfluorotetradecane in Materials Science and Engineering

Integration of Perfluorotetradecane in Advanced Materials Systems

The integration of this compound into advanced materials systems is primarily driven by its distinct chemical and physical properties, such as high oxygen solubility. acs.org These characteristics make it a candidate for enhancing the performance of various materials. acs.orgmdpi.com In the realm of advanced materials, the deliberate design and incorporation of specific chemical compounds like this compound is a key strategy for developing materials with tailored functionalities. frontiersin.org

The development of advanced materials often involves the combination of different components to achieve synergistic effects. icmab.esresearchgate.net For instance, the creation of novel composites and nanomaterials may involve the incorporation of this compound to impart specific properties. units.itresearchgate.netmdpi.com This can lead to materials with improved mechanical strength, thermal stability, or other desirable characteristics. mdpi.com The use of this compound can also be found in applications such as coatings, where minute amounts can significantly alter surface properties. scispace.com

This compound in Energy Storage Systems

The demand for high-performance energy storage systems has spurred research into new materials and chemistries. vattenfall.comalfen.comsunlight-group.com Per- and polyfluoroalkyl substances (PFAS), including this compound, have been investigated for their potential applications in this field, particularly in lithium-ion and lithium-air batteries. researchgate.netnih.gov

Applications in Lithium-Air Batteries: Electrolyte Additives and Cathode Functionalization

Lithium-air (Li-air) batteries are a promising next-generation energy storage technology due to their high theoretical energy density. rsc.orgmdpi.comcomsol.com However, they face challenges such as limited oxygen solubility in the electrolyte, which hinders battery performance. acs.orgunits.it Perfluorocarbons (PFCs) are being explored as a solution to this problem due to their exceptionally high oxygen solubility. acs.org

This compound, as a solid PFC, has been investigated for its role in the cathode structure of Li-air batteries. acs.org Research has shown that incorporating this compound into the cathode can enhance the specific capacity of the battery. acs.org Specifically, a cathode composed of 20% this compound delivered the highest specific capacity rate in one study. acs.org The presence of PFCs within the cathode is theorized to increase oxygen solubility and transport, facilitating the electrochemical reactions. acs.org

PFCs, including this compound, can also be used as electrolyte additives. acs.org The addition of PFCs to the electrolyte can increase the discharge capacity and cycling stability of Li-air batteries. acs.org However, the concentration of the PFC additive is crucial, as excessive amounts can lead to a decrease in the oxygen diffusion coefficient. acs.org The stability of the PFC in the battery's chemical environment is also a critical factor. acs.org

Interfacial Phenomena in this compound-containing Battery Systems

When this compound is introduced into a battery system, either as a cathode component or an electrolyte additive, it can influence the interfacial phenomena. acs.org The presence of PFCs can affect the morphology of the reaction products formed on the electrodes during discharge. acs.org For instance, in some cases, the lithiated products formed in the presence of a PFC retained a similar toroidal shape across different current densities. acs.org

The interaction between this compound and other battery components, such as the electrolyte and the electrodes, is a complex area of study. acs.org Understanding these interactions is essential for optimizing the design of batteries that incorporate this compound. researchgate.net

Development of Novel Composites and Nanomaterials incorporating this compound

The development of novel composites and nanomaterials is a rapidly advancing field in materials science. researchgate.netnih.govinformaticsjournals.co.in The incorporation of nanomaterials into a composite structure can lead to significant improvements in mechanical, electrical, and thermal properties. mdpi.com

This compound is being explored as a component in the creation of new composites and nanomaterials. units.itresearchgate.netmdpi.com The unique properties of this compound can be harnessed to create materials with specific functionalities. For example, its integration could lead to composites with enhanced surface properties or improved performance in specific applications.

The challenges in developing these novel materials include achieving a uniform dispersion of the incorporated substance and ensuring strong interfacial adhesion between the different components. researchgate.net Overcoming these challenges is key to unlocking the full potential of composites and nanomaterials containing this compound. frontiersin.org

Theoretical and Experimental Investigations of this compound in Material Design

The design of new materials is increasingly being guided by a combination of theoretical modeling and experimental investigation. researchgate.netkyoto-u.ac.jpmaterize.com This dual approach allows for the prediction of material properties and the validation of theoretical models through real-world testing. nih.gov

In the context of this compound, theoretical studies, such as molecular dynamics simulations, can provide insights into its behavior at the molecular level. researchgate.netmaterialsdesign.com These simulations can help researchers understand how this compound will interact with other materials and how it will influence the properties of a composite or system. researchgate.net

Experimental investigations are crucial for verifying the predictions of theoretical models and for characterizing the performance of materials incorporating this compound. nih.gov These investigations can involve a range of techniques to measure properties such as mechanical strength, thermal stability, and electrochemical performance. researchgate.net The data gathered from these experiments provides valuable feedback for refining theoretical models and for guiding the future design of advanced materials. kyoto-u.ac.jp

Perfluorotetradecane in Biomedical Research Applications

Formulations and Delivery Systems utilizing Perfluorotetradecane

The distinct characteristics of this compound make it a valuable component in the design of specialized delivery systems. ontosight.ai Its inertness and immiscibility with both aqueous and lipid-based environments are leveraged to create stable, multiphase formulations for a variety of biomedical uses.

Emulsions are systems where one liquid is dispersed as small globules within another immiscible liquid. ascendiacdmo.com In biomedical applications, emulsion-based systems are investigated as carriers for lipophilic drugs to improve their oral bioavailability and for creating contrast agents for imaging. ptfarm.pl this compound's properties are particularly advantageous in forming the core of oil-in-water (O/W) emulsions or as a component in more complex systems.

The high stability of the carbon-fluorine bond renders this compound chemically inert, preventing unwanted reactions with the encapsulated drug or biological molecules. mdpi.com Its hydrophobicity and lipophobicity ensure a distinct, stable core phase within an emulsion, which is critical for controlled drug release and protecting the payload from degradation. sci-hub.se These emulsions, particularly nanoemulsions with droplet sizes under 100 nm, offer improved physical stability and can be suitable for parenteral formulations. ascendiacdmo.com

In the realm of bioimaging, the unique properties of perfluorocarbons are exploited. Research into novel ligands for bioimaging, such as tetrazine derivatives, has involved studying their interaction with biomembrane constituents. researchgate.net The interfacial behavior of newly synthesized perfluorinated compounds, including salts of perfluorotetradecanecarboxylate, has been investigated using Langmuir monolayers, which provides fundamental insights into how these molecules arrange themselves at oil-water interfaces, a key aspect of emulsion stability. researchgate.net While direct applications are still under investigation, the potential for this compound to be a component in medical imaging systems is recognized.

Research Findings on Emulsion Components for Biomedical Applications

| Component Type | Example Compound(s) | Role in Emulsion | Biomedical Application | Relevant Properties |

|---|---|---|---|---|

| Perfluorocarbon (Oil Phase) | This compound | Forms a stable, inert core for droplets. | Drug Delivery, Bioimaging. | High chemical stability, hydrophobicity, lipophobicity. ontosight.aisci-hub.se |

| Surfactant/Emulsifier | Synthetic (e.g., Polysorbates), Natural (e.g., Lecithin) | Reduces interfacial tension, stabilizes droplets. mdpi.com | Stabilizing drug carriers. ptfarm.pl | Amphiphilic nature (hydrophilic-lipophilic balance). mdpi.com |

| Bioorthogonal Ligand | Tetrazine derivatives | Functionalizes emulsion surface for targeting. | Targeted Bioimaging. researchgate.net | Specific and rapid reactivity with targets. researchgate.net |

| Active Pharmaceutical Ingredient (API) | Lipophilic drugs (e.g., Progesterone, Dronabinol) | The therapeutic agent to be delivered. | Therapeutics. ptfarm.plnih.gov | Solubility in the oil phase. ptfarm.pl |

The use of this compound and other fluorinated compounds in biomedicine is guided by a set of rational design principles rooted in the unique chemistry of fluorine. mdpi.comnih.gov Fluorination is a powerful strategy to bestow unique functionalities upon materials for applications such as drug delivery and bioimaging. mdpi.comnih.gov

A primary principle is leveraging the properties derived from the carbon-fluorine (C-F) bond, which is exceptionally strong (~485 kJ·mol⁻¹). mdpi.com This bond strength results in high thermal and chemical stability, making fluorinated materials resistant to degradation in biological environments. mdpi.comsci-hub.se Fluorine's high electronegativity (3.98 on the Pauling scale) and the low polarizability of the C-F bond contribute to the material's inertness. mdpi.commdpi.com

Another key design principle is the "fluorous effect," which describes the tendency of highly fluorinated molecules to form a separate phase from both aqueous and hydrocarbon-based phases. nih.gov This property is instrumental in the self-assembly of fluorinated materials into structures like micelles or the stable cores of emulsions, which can serve as drug delivery vehicles. sci-hub.se

Key Design Principles of Fluorinated Materials in Biomedicine

| Design Principle | Underlying Chemical Property | Resultant Characteristic | Biomedical Implication |

|---|---|---|---|

| Enhanced Stability | High C-F bond energy (~485 kJ·mol⁻¹). mdpi.com | Chemical inertness, thermal stability. mdpi.com | Creation of robust drug carriers and stable imaging agents. mdpi.comnih.gov |

| Phase Segregation | "Fluorous effect," hydrophobicity, and lipophobicity. sci-hub.senih.gov | Tendency to form a distinct phase. | Facilitates self-assembly of delivery systems and stable emulsion cores. sci-hub.se |

| Bioisosteric Replacement | Small van der Waals radius of fluorine (147 pm). mdpi.com | Minimal steric perturbation upon substitution for hydrogen. mdpi.com | Modification of biomolecules to enhance stability without altering structure. mdpi.com |

| Modulation of Electron Density | High electronegativity of fluorine (3.98 Pauling scale). mdpi.com | Strong electron-withdrawing nature. mdpi.com | Influences the properties of surrounding functional groups in a molecule. mdpi.com |

This compound in Bioengineering and Synthetic Biology Research

Bioengineering and synthetic biology aim to design and construct new biological parts, devices, and systems for applications in medicine and biotechnology. berkeley.eduillinois.edu This includes engineering microorganisms to produce pharmaceuticals or developing novel biomaterials. berkeley.edu While direct research on this compound within synthetic biology is emerging, its properties make it a candidate tool for this field.

The chemical inertness and immiscibility of this compound are highly valuable for creating controlled microenvironments. In bioengineering, fluorinated materials like fluorinated graphene have been shown to promote the adhesion and proliferation of certain cell types, indicating their potential in tissue engineering. sci-hub.se The ability of perfluorocarbons to create distinct, non-aqueous phases can be harnessed in synthetic biology to construct artificial cellular compartments or to serve as a reservoir for gases like oxygen in bioreactors, enhancing the productivity of engineered microbes. dtu.dk

Synthetic biology often involves the assembly of molecular parts into functional systems. mdpi.com The predictable phase behavior of this compound could be used to spatially organize biochemical reactions in cell-free systems, preventing cross-reactivity between different metabolic pathways engineered to operate in parallel. Its use in microfluidic devices, for example, could enable the generation of stable droplets ("bioreactors") for high-throughput screening of engineered cells or enzymatic reactions, a key activity in synthetic biology research. dtu.dk

Environmental Fate, Transport, and Remediation Research of Perfluorotetradecane and Analogs

Environmental Occurrence and Distribution Studies of Perfluorinated Compounds (PFASs) including Perfluorotetradecane Analogs

Per- and polyfluoroalkyl substances (PFASs) are a class of synthetic chemicals characterized by their remarkable stability, which leads to their persistence in the environment. mdpi.comnih.gov Long-chain PFAS, such as this compound and its analogs like perfluorotetradecanoic acid (PFTeDA), have been detected globally in various environmental compartments. The manufacturing and use of products containing PFAS, combined with their resistance to degradation, have resulted in their widespread distribution. itrcweb.org

Studies have identified PFTeDA in diverse environmental samples. For instance, it has been detected in wastewater sludge from treatment plants, with concentrations in some heavily industrialized regions reaching up to 46 ng/g. nih.gov PFTeDA has also been found in shellfish from coastal waters, indicating its presence in marine ecosystems. nih.gov One study reported PFTeDA in 100% of shellfish samples collected from French coasts, with wet weight concentrations ranging from 0.014 ng/g to 0.667 ng/g. nih.gov Furthermore, PFTeDA has been measured in drinking water sources and has been found adsorbed to microplastics in river deltas, highlighting its mobility and association with other environmental contaminants. nih.gov

The environmental fate and transport of PFAS are governed by a combination of physical, chemical, and biological processes. itrcweb.org Key factors influencing their behavior include the length of their carbon chain, the type of functional group, and the properties of the surrounding environmental media. itrcweb.orgny.gov Long-chain compounds like PFTeDA tend to be more hydrophobic and sorb more strongly to solids such as soil and sediment compared to their short-chain counterparts. itrcweb.orgmdpi.com This partitioning behavior affects their mobility in groundwater and surface water. itrcweb.orgny.gov Transport mechanisms such as advection (flow-related transport), dispersion, and diffusion drive the migration of PFAS within and between different environmental media, including water, soil, and air. itrcweb.orgnccoast.org While some polyfluorinated precursors can transform into persistent perfluoroalkyl acids (PFAAs) like PFTeDA, these terminal compounds are highly resistant to further degradation under typical environmental conditions. itrcweb.orgnccoast.org

| Environmental Matrix | Detected Compound | Concentration Range | Location/Study Reference |

| Wastewater Sludge | Perfluorotetradecanoic acid (PFTeDA) | Up to 46 ng/g (wet weight) | Heavily industrialized regions in Asia nih.gov |

| Shellfish | Perfluorotetradecanoic acid (PFTeDA) | 0.014 - 0.667 ng/g (wet weight) | French Coasts nih.gov |

| Drinking Water | Perfluorotetradecanoic acid (PFTeDA) | Minimum reporting level of 0.13 ng/L | 25 drinking water treatment plants across the US nih.gov |

| Microplastics | Perfluorotetradecanoic acid (PFTeDA) | Average of 0.67 ng/g (dry weight) | Pearl River Delta, China nih.gov |

| Shallow Groundwater | Perfluorotetradecanoic acid (PFTeDA) | Detected in various monitoring sites | Pollution Characteristics Study researchgate.net |

Environmental Impact Assessment Methodologies for Perfluorinated Substances

Assessing the environmental impact of perfluorinated substances requires robust analytical methods for their detection and quantification, as well as comprehensive frameworks to evaluate their life cycle effects. Given the low concentrations at which these compounds can be present and potentially harmful, highly sensitive and specific analytical techniques are essential. waterandwastewater.com

Analytical Techniques for Detection and Quantification: The gold standard for PFAS analysis in environmental samples is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . waterandwastewater.comrjleegroup.com This method offers high sensitivity and specificity, allowing for the detection of trace amounts of both long- and short-chain PFAS, often at levels as low as a few parts per trillion (ppt). waterandwastewater.com U.S. Environmental Protection Agency (EPA) methods, such as Method 537.1 and Method 533 for drinking water, and Method 8327 for groundwater, surface water, and wastewater, are based on LC-MS/MS. mdpi.comitrcweb.org

Other analytical methods include:

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for the broad spectrum of PFAS, GC-MS is suitable for certain volatile or semi-volatile PFAS compounds, particularly when analyzing air samples. waterandwastewater.comrjleegroup.com

Non-Targeted Analysis: Using high-resolution mass spectrometry (HRMS), this approach can identify both known and previously unknown PFAS in a sample. epa.gov This is crucial for discovering new or emerging PFAS compounds and transformation products that would be missed by targeted analyses. epa.gov

Total Organic Fluorine (TOF) Analysis: This method measures the total amount of organic fluorine in a sample, serving as a screening tool to indicate the presence of PFAS without identifying individual compounds. rjleegroup.com

| Methodology | Description | Application | Key Features |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds and identifies them by mass-to-charge ratio. | Gold standard for quantifying specific PFAS in water, soil, and tissue. waterandwastewater.comrjleegroup.com | High sensitivity (ppt levels), high specificity, basis for regulatory methods (e.g., EPA 537.1). waterandwastewater.commdpi.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates and analyzes compounds that can be vaporized without decomposition. | Used for volatile and semi-volatile PFAS compounds, often in air samples. waterandwastewater.comrjleegroup.com | Effective for a specific subset of PFAS. |

| Non-Targeted Analysis (HRMS) | Uses high-resolution mass spectrometry to screen for all detectable analytes in a sample. | Identifying unknown or novel PFAS and their transformation products. epa.gov | Comprehensive screening, data can be re-analyzed for newly identified compounds. epa.gov |

| Total Organic Fluorine (TOF) Analysis | Measures the total concentration of fluorine bound to organic compounds. | Preliminary screening tool for overall PFAS contamination. rjleegroup.com | Provides a general assessment without identifying individual compounds. |

| Life Cycle Impact Assessment (LCIA) | Framework to evaluate the potential environmental impacts of a substance throughout its life cycle. | Characterizing the long-term human and ecotoxicity of PFAS emissions. nih.gov | Incorporates transformation of precursors to terminal PFAAs. nih.gov |

Adsorption Mechanisms of Perfluorochemicals on Environmental Sorbents

The interaction of perfluorochemicals with solid surfaces is a critical process that influences their transport in the environment and is the basis for many remediation technologies. Adsorption is governed by a combination of mechanisms, primarily hydrophobic interactions, electrostatic interactions, and, to a lesser extent, hydrogen bonding and ligand exchange. mdpi.commdpi.comnih.gov

Hydrophobic Interactions: This is considered a primary driving force for the adsorption of PFAS, especially onto carbon-based materials like activated carbon and carbon nanotubes. mdpi.comnih.govnih.gov The fluorinated carbon chain (the "tail") of a PFAS molecule is hydrophobic. This tail seeks to minimize contact with water by associating with non-polar surfaces. mdpi.commdpi.com The strength of this interaction generally increases with the length of the C-F chain, meaning long-chain compounds like this compound and its analogs adsorb more strongly than short-chain ones. mdpi.comnih.gov On some porous adsorbents, the formation of micelles or hemi-micelles, where PFAS molecules aggregate, can play a significant role in achieving high adsorption capacity. nih.gov

Electrostatic Interactions: This mechanism involves the attraction or repulsion between the charged functional group (the "head") of the PFAS molecule and a charged surface on the adsorbent. mdpi.com Most PFAAs have a negatively charged head group (e.g., carboxylate or sulfonate) at typical environmental pH values. mdpi.com Therefore, they are electrostatically attracted to positively charged surfaces. mdpi.com This is a key mechanism for adsorption onto anion exchange resins, which have positively charged functional groups. mdpi.com Conversely, electrostatic repulsion can occur with negatively charged surfaces, which can inhibit adsorption. nih.gov

Other Mechanisms:

Hydrogen Bonding: While generally considered less significant than hydrophobic and electrostatic interactions for PFAS, hydrogen bonding can occur between the functional head of the PFAS molecule and specific functional groups (e.g., hydroxyl groups) on an adsorbent's surface. mdpi.comnih.gov

Ligand Exchange: This mechanism can be involved in the adsorption of PFAS onto mineral surfaces, such as metal oxides.

The relative importance of each mechanism depends on the specific PFAS compound (its chain length and functional group), the characteristics of the adsorbent (surface chemistry, porosity, charge), and the solution chemistry (pH, ionic strength). nih.gov

Emerging Technologies for this compound Remediation

Due to the extreme persistence of long-chain PFAS like this compound, conventional remediation methods are often ineffective. rsc.org Research is increasingly focused on emerging technologies that can either sequester these compounds more effectively or destroy the carbon-fluorine bond. cswab.orgitrcweb.org

Destructive Technologies: These technologies aim to mineralize PFAS into less harmful inorganic constituents like fluoride (B91410) ions, carbon dioxide, and sulfate. rsc.orgnih.gov

Sonochemical Degradation (Sonolysis): This process uses high-frequency ultrasound to create and collapse microscopic cavitation bubbles in water. nih.govnih.gov The collapse generates localized hot spots with extremely high temperatures and pressures, leading to the thermal decomposition (pyrolysis) of PFAS molecules that accumulate at the bubble-water interface. rsc.orgnih.gov Sonolysis has shown promise for degrading a range of PFAS, including long-chain compounds, and its effectiveness is influenced by factors such as frequency, power density, and water chemistry. nih.govresearchgate.netucl.ac.uk

Electrochemical Oxidation: This method employs specialized anodes to generate powerful oxidizing agents that can break down PFAS. appliedmineralogy.com Novel anode materials are being developed to enhance the efficiency of this process for persistent organic pollutants. appliedmineralogy.com

Advanced Oxidation Processes (AOPs) and Plasma: Technologies like nonthermal plasma and hydrothermal alkaline treatment are also being investigated for their ability to destroy PFAS. itrcweb.orgmdpi.com These methods create highly reactive species that can attack and break the C-F bond.

Advanced Separation and Sequestration Technologies: These technologies concentrate PFAS from large volumes of water, which can then be disposed of or treated with a destructive technology.

Ion Exchange (IX) Resins: IX resins, particularly single-use anion exchange resins, have emerged as a highly effective technology for removing PFAS from water. nih.govpurolite.com These resins have a high affinity for PFAS and can be designed to be highly selective, allowing them to capture both long- and short-chain compounds to below detection limits. purolite.comlanxess.comnxedge.io They often demonstrate a higher capacity and longer service life compared to traditional adsorbents like activated carbon for certain applications. lanxess.comnxedge.io

Novel Adsorbents: Research is ongoing to develop new adsorbent materials with enhanced capacity and selectivity for PFAS. mdpi.com This includes modifying existing materials and creating new ones, such as biochars and other carbon-rich materials, specifically tailored for PFAS removal. mdpi.comresearchgate.net

Granular Activated Carbon (GAC): While a more established technology, innovations in GAC continue. chemviron.euepa.gov Different types of GAC are being evaluated for their effectiveness in removing a wider range of PFAS, including long-chain compounds. nih.govqizhongcarbon.com It remains a widely studied and implemented technology for drinking water treatment. cswab.orgepa.gov

| Technology | Principle | Target Compounds | Status |

| Sonochemical Degradation | High-frequency ultrasound creates cavitation bubbles, leading to pyrolytic destruction of PFAS. rsc.orgnih.gov | Broad range of PFAS, including long-chain compounds. nih.govucl.ac.uk | Emerging/Pilot Scale |

| Electrochemical Oxidation | Uses specialized anodes to generate strong oxidants that break down PFAS molecules. appliedmineralogy.com | Persistent organic pollutants, including PFAS. appliedmineralogy.com | Emerging/Pilot Scale |

| Ion Exchange (IX) Resins | Utilizes electrostatic and hydrophobic interactions to bind PFAS to specialized resins. nih.govlanxess.com | Both long- and short-chain PFAS. purolite.comnxedge.io | Commercially Available/Full Scale |

| Novel Adsorbents | Development of new materials (e.g., modified biochars) with high affinity for PFAS. mdpi.com | Broad range of PFAS. | Research/Development |

| Granular Activated Carbon (GAC) | Adsorption of PFAS onto the porous surface of activated carbon. chemviron.euepa.gov | Effective for long-chain PFAS; less so for short-chain. epa.govqizhongcarbon.com | Commercially Available/Full Scale |

Biological Interactions and Toxicological Mechanisms of Perfluorotetradecane

Molecular and Cellular Mechanisms of Perfluorinated Compound Toxicity

The toxicity of PFCs, including perfluorotetradecane, is multifaceted, involving interactions with various biological molecules and subsequent disruption of cellular processes. nih.govtandfonline.comtandfonline.com These interactions can lead to a cascade of events, ultimately manifesting as toxicity at the cellular and systemic levels. mhmedical.com

Interactions with Biological Receptors and Pathways (e.g., Vitamin D Receptor)

A significant area of research is the interaction of PFCs with nuclear receptors, which are crucial regulators of gene expression. vitamind-journal.it The vitamin D receptor (VDR) has emerged as a potential target for PFAS toxicity. nih.govresearchgate.net In-silico studies have shown that certain PFAS can bind to the VDR, potentially interfering with vitamin D signaling. nih.gov This interference could disrupt the normal physiological functions regulated by vitamin D, such as calcium homeostasis, immune function, and bone metabolism. vitamind-journal.itnih.gov For instance, studies on perfluorooctanoic acid (PFOA) have demonstrated its ability to competitively bind to the VDR, leading to altered expression of vitamin D-responsive genes. vitamind-journal.itnih.gov This interaction may explain some of the adverse health outcomes associated with PFAS exposure, such as osteoporosis and altered immune responses. vitamind-journal.itresearchgate.net

Beyond the VDR, PFCs have been shown to interact with other hormone receptors, including androgen and estrogen receptors, which can disrupt endocrine function. vitamind-journal.it The binding of these compounds to such receptors can either mimic or block the action of natural hormones, leading to a range of physiological disturbances. vitamind-journal.it

Impact on Cellular Processes and Homeostasis

Exposure to perfluorinated compounds can significantly impact various cellular processes, leading to disruptions in cellular homeostasis. vitamind-journal.itnih.gov One of the key effects observed is the induction of peroxisome proliferation, particularly in rodents. mst.dk This process is associated with the activation of the peroxisome proliferator-activated receptor-α (PPARα), a nuclear receptor involved in lipid metabolism. mst.dkcanada.ca

Furthermore, PFCs can affect cellular energy metabolism by uncoupling mitochondrial oxidative phosphorylation. mst.dk This disruption can lead to an accumulation of lipids in the liver and alterations in fatty acid metabolism. nih.govnih.gov Studies have also indicated that PFCs can induce changes in the expression of genes related to fatty acid uptake, synthesis, and oxidation. nih.gov Alterations in calcium homeostasis within cells have also been noted as an early response to toxic insults, which can lead to various downstream effects, including cardiac arrhythmia. nih.gov

Systemic Biological Responses to Perfluorinated Compound Exposure

The molecular and cellular disruptions caused by PFCs can translate into a range of systemic biological responses. vitamind-journal.ituni-rostock.desylobio.de These responses are often complex and can involve multiple organ systems. nih.gov

| Systemic Response | Associated Perfluorinated Compounds | Observed Effects | References |

|---|---|---|---|

| Hepatotoxicity | PFOA, PFDoA | Increased liver weight, hepatic lipidosis/steatosis | nih.govflastergreenberg.com |

| Immunotoxicity | PFOA, other PFAS | Immune suppression | nih.govresearchgate.net |

| Endocrine Disruption | PFOA, PFOS, other PFAS | Altered thyroid and reproductive hormone levels | nih.govnih.gov |

Biomarkers of Exposure and Effect for Perfluorinated Compounds

Biomarkers are crucial tools for assessing exposure to chemicals and understanding their potential health effects. epa.gov For PFCs, biomarkers of exposure typically involve measuring the concentration of these persistent chemicals in biological samples such as blood serum or plasma. nih.govnih.gov The detection of compounds like PFOA, PFOS, PFHxS, and PFNA in a high percentage of the population underscores their widespread presence. nih.gov

Biomarkers of effect, on the other hand, indicate a biological response to a chemical exposure. epa.gov In the context of PFCs, altered levels of certain metabolites can serve as potential biomarkers. nih.gov For example, changes in carnitine, free fatty acids, and fatty acyl-CoAs have been identified as potential indicators of PFOS exposure, suggesting an impact on fatty acid metabolism. frontiersin.org Metabolomics, the large-scale study of small molecules, is a promising approach for identifying novel biomarkers of both exposure and effect, offering insights into the metabolic pathways perturbed by PFCs. nih.gov

Network Toxicology and Molecular Docking Approaches in Perfluorinated Compound Research

To unravel the complex mechanisms of PFC toxicity, researchers are increasingly turning to network toxicology and molecular docking. nih.govnih.gov Network toxicology aims to understand the toxic effects of compounds by analyzing their interactions within a network of proteins and genes, rather than focusing on a single target. nih.govtandfonline.comtandfonline.com This approach has revealed that the toxicity of PFCs is likely due to the disturbance of a complex biological network. nih.govtandfonline.comtandfonline.com Studies have constructed PFC-target interaction networks, identifying key genes that may be central to the toxic effects of these compounds. nih.govtandfonline.com

Molecular docking is a computational technique that predicts how a small molecule, such as a PFC, binds to a receptor protein. nih.govmdpi.comnrfhh.com This method has been instrumental in studying the interactions between PFCs and biological receptors like the VDR. nih.govnih.gov By simulating the binding affinity and orientation of PFCs within the receptor's binding site, molecular docking provides valuable insights into the potential for these compounds to interfere with normal biological pathways. nih.govnih.gov For instance, molecular docking studies have been used to screen large libraries of PFAS to identify those with a high potential to bind to and impact the function of the VDR. nih.govnih.gov

Computational Modeling of Biological Interactions and Toxicity

Computational modeling plays a vital role in predicting the toxicological effects of chemicals and understanding their mechanisms of action. fiveable.metoxicology.orgnih.gov In the context of PFCs, in silico models are used to forecast toxicity based on the chemical structure and properties of the compounds. fiveable.me

Quantitative structure-activity relationship (QSAR) models are a key type of computational tool used in toxicology. semanticscholar.org These models establish mathematical relationships between the structural features of chemicals and their biological activity or toxicity. semanticscholar.org By analyzing these relationships, QSAR models can help predict the toxicity of new or untested PFCs. semanticscholar.org Machine learning and artificial intelligence are also being integrated into computational toxicology to analyze large datasets and identify complex patterns related to chemical toxicity. fiveable.menih.gov These advanced computational approaches are essential for improving the accuracy of pharmacokinetic models and elucidating the poorly understood toxicokinetics of many PFAS. nih.gov

| Computational Approach | Application in PFC Research | Key Insights | References |

|---|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the toxicity of PFCs based on their chemical structure. | Helps in screening large numbers of untested PFCs for potential toxicity. | semanticscholar.org |

| Machine Learning/Artificial Intelligence | Analyzing large datasets to predict PFAS-protein binding and toxicokinetics. | Improves the accuracy of predictive models for bioaccumulation and toxicity. | fiveable.menih.gov |

| Molecular Docking | Simulating the binding of PFCs to biological receptors like the Vitamin D Receptor. | Identifies PFCs with high binding affinity and potential to disrupt biological pathways. | nih.govnih.govnih.gov |

| Network Toxicology | Constructing and analyzing PFC-target interaction networks. | Reveals that toxicity is likely due to the disturbance of a complex biological network rather than a single target. | nih.govtandfonline.comtandfonline.com |

Perfluorotetradecane in Emulsion Science and Interfacial Phenomena

Principles of Emulsion Formation and Stability involving Perfluorotetradecane

The formation of an emulsion is a thermodynamically non-spontaneous process that involves dispersing one liquid into another immiscible liquid as fine droplets. This process requires energy input to create a large interfacial area between the two phases, leading to a system with high interfacial free energy. Consequently, emulsions are inherently thermodynamically unstable and tend to break down over time to minimize this energy.

The primary mechanisms of emulsion breakdown include:

Flocculation: Droplets aggregate into loose clumps without losing their individual identities.

Coalescence: Droplets merge to form progressively larger droplets, leading to a reduction in interfacial area and eventual phase separation.

Ostwald Ripening: In polydisperse emulsions, smaller droplets with higher solubility dissolve and their material diffuses through the continuous phase to deposit on larger droplets.